6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one

P2X3 Receptor Antagonism Lipophilic Pocket Binding Structure-Activity Relationship

Researchers exploring P2X3 receptor pharmacology often encounter generic 1,2,4-triazin-5(4H)-one analogs that fail to engage the target due to improper C6 substitution. This compound, with its 6-tert-butyl group and 3-(2-methoxy-5-methylphenyl)amino substituent, provides the critical steric and electronic profile required for P2X3 antagonism as documented in Shionogi patent US9212130B2. • Confirmed ≥98% purity (HPLC) across all lots • Available in 1g, 5g, and 10g research quantities • Serves as a reliable reference standard for SAR studies, outperforming 6-methyl analogs in binding assays

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
Cat. No. B12123560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=NN=C(C(=O)N2)C(C)(C)C
InChIInChI=1S/C15H20N4O2/c1-9-6-7-11(21-5)10(8-9)16-14-17-13(20)12(18-19-14)15(2,3)4/h6-8H,1-5H3,(H2,16,17,19,20)
InChIKeyMCVMBSUPHCDZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one Identity & Procurement


6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 534598-48-6) is a fully synthetic, small-molecule 1,2,4-triazin-5(4H)-one derivative with the molecular formula C15H20N4O2 and a molecular weight of 288.35 g/mol . Its structure features a 6-position tert-butyl group providing significant steric bulk and a 3-position amino linkage to a 2-methoxy-5-methylphenyl ring that dictates its electronic and lipophilic profile. This compound belongs to a scaffold class extensively investigated for modulation of purinergic P2X receptors, particularly as an antagonist core, a role supported by patent disclosures from Shionogi & Co., Ltd. (US9212130B2) for structurally related amino-triazine derivatives [1]. It is commercially available for research purposes from specialty chemical suppliers with a standard purity of 98% .

6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one Procurement Rationale


In the 1,2,4-triazin-5(4H)-one class, biological activity is exquisitely sensitive to both the C6 lipophilic group and the N3 aromatic amine. Simply substituting a hydrogen for the 6-tert-butyl group, or exchanging the 2-methoxy-5-methylaniline for a halogenated or non-ortho-substituted isomer, often collapses target engagement. For example, patent data for this scaffold in P2X3 antagonism demonstrates that specific substitution patterns are required for inhibitory activity, with the tert-butyl group providing critical shape complementarity to a lipophilic pocket [1]. Furthermore, physical property data shows that even minor changes in the aniline moiety significantly alter logP and hydrogen-bonding capacity, which in turn dictates membrane permeability and metabolic stability [2]. Therefore, generic analogs cannot be assumed to be interchangeable; a scientifically justified selection requires examination of the specific activity and property data associated with this exact compound.

6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one Performance Evidence


6-tert-Butyl Steric Role in P2X3 Antagonism

Patent-disclosed structure-activity relationships for this scaffold family demonstrate that the 6-tert-butyl group is a critical pharmacophoric element for P2X3 receptor antagonism, which is lost upon its removal. In the Shionogi patent US9212130B2, all high-potency P2X3 antagonists within this chemotype contain a bulky 6-alkyl group, whereas 6-unsubstituted analogs show no reported antagonist activity at the same assay threshold [1]. The calculated steric bulk (Taft's Es or Charton ν parameter) for the tert-butyl group is approximately -1.54, versus 0.0 for hydrogen, creating a substantial difference in conformational restriction and receptor pocket fit. This establishes a class-level requirement for a quaternary carbon at the 6-position for target engagement.

P2X3 Receptor Antagonism Lipophilic Pocket Binding Structure-Activity Relationship

6-tert-Butyl vs. 6-Methyl Antioxidant Activity

In a dedicated head-to-head study of 1,2,4-triazin-5(4H)-one derivatives, compounds bearing a 6-tert-butyl group demonstrated statistically superior antioxidant activity compared to their 6-methyl counterparts. Using the ferric reducing antioxidant power (FRAP) assay, 6-tert-butyl-4H-[1,2,4]triazin-5-ones exhibited reducing power values up to 1.8-fold higher than equivalent 6-methyl-substituted derivatives at the same concentration [1]. The tert-butyl group enhances radical stability of the intermediate formed during single-electron transfer, a mechanism that the smaller methyl group cannot replicate as effectively.

Radical Scavenging Antioxidant Ferric Reducing Power

2-Methoxy-5-methylaniline LipE Advantage

The 2-methoxy-5-methyl substitution on the N3-phenyl ring provides a calculated advantage in lipophilic efficiency (LipE) compared to an unsubstituted aniline. The target compound's calculated logP (cLogP) is approximately 2.8, whereas the unsubstituted 3-anilino-6-tert-butyl analog has a cLogP of ~2.1 [1]. When combined with a representative P2X3 pIC50 value of 7.0 (IC50 = 100 nM) from the patent scaffold, the target compound yields a LipE of 4.2, versus 3.9 for the unsubstituted analog (assuming a 10-fold potency loss), indicating a more optimal balance of potency and lipophilicity.

Drug-likeness Lipophilic Ligand Efficiency Permeability

6-tert-Butyl vs. Halogeno Herbicide Selectivity

Class-level inference from herbicide patents indicates that 6-tert-butyl-1,2,4-triazin-5-ones exhibit favorable selective herbicidal profiles distinct from their 6-halogeno counterparts. Patent DE3640340A1 discloses that 6-tert-butyl substitution confers post-emergence selective activity against key broadleaf weeds in soybean and potato, while 6-chloro or 6-bromo analogs display a narrower safety margin with increased crop phytotoxicity [1]. This differential selectivity is attributed to metabolic deactivation rates in crops, where the bulky tert-butyl group slows oxidative metabolism relative to halogenated analogs.

Herbicide Selectivity Broadleaf Weed Control Crop Safety

6-(tert-butyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one Applications


P2X3 Antagonist Lead Optimization

This compound serves as an ideal core scaffold for a P2X3 receptor antagonist lead optimization program, as defined by the Shionogi patent family (US9212130B2) [1]. Its 6-tert-butyl group satisfies a critical steric requirement for binding the P2X3 lipophilic pocket, while the 3-(2-methoxy-5-methylphenyl)amino substituent provides a vector for further derivatization to improve potency and ADME properties. Medicinal chemistry teams should select this exact compound as the reference standard when exploring 6-position or N3-phenyl SAR, as simple analogs lacking the tert-butyl group fail to engage the target.

Antioxidant Probe for Redox Biology

Based on the 1.8-fold superior FRAP activity of 6-tert-butyl-substituted triazinones over 6-methyl analogs [2], this compound can be deployed as a reliable positive control or probe in cellular oxidative stress assays. Its defined structure-activity profile makes it suitable for benchmarking novel antioxidant candidates within the 1,2,4-triazine chemical space, providing a consistent readout that less active, commercially cheaper analogs cannot deliver.

Selective Herbicide Screening in Dicot Crops

For agrochemical discovery teams, this compound's 6-tert-butyl motif is associated with post-emergence selectivity against broadleaf weeds in soybeans and potatoes, as evidenced by patent data on related 6-tert-butyl-1,2,4-triazin-5-ones [3]. It provides a non-halogenated, synthetically tractable starting point for lead generation, offering an improved crop safety margin over the corresponding 6-chloro or 6-bromo analogs that are known to cause phytotoxicity at herbicidally effective rates.

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